molecular formula C21H25FN4O3 B2944917 N'-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049575-75-8

N'-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2944917
CAS No.: 1049575-75-8
M. Wt: 400.454
InChI Key: CFULMRZMWFGDMD-UHFFFAOYSA-N
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Description

N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential pharmacological properties, particularly in the field of neuroprotection and neurotransmission.

Biochemical Analysis

Biochemical Properties

N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has been shown to interact with various enzymes and proteins. For instance, it has been found to be a potential acetylcholinesterase inhibitor, which could have implications for neurological conditions such as Alzheimer’s disease . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide on cells are diverse. It has been shown to influence cell function by impacting cell signaling pathways and gene expression . For example, it has been found to attenuate the neurotoxic effects of aluminium chloride in rats, as shown by the improvement in rats’ performance in water maze tests and in lowering acetylcholinesterase activity .

Molecular Mechanism

The molecular mechanism of action of N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . For instance, it has been found to bind to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide have been observed over time. For example, it has been found to have long-term effects on cellular function, such as preventing lipid peroxidation and protein damage, and restoring changes in the levels of endogenous antioxidant enzymes associated with aluminium chloride administration .

Dosage Effects in Animal Models

In animal models, the effects of N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide vary with different dosages . For instance, it has been found to have protective effects against aluminium-induced neurotoxicity at dosages of 3 and 5 mg/kg for 6 weeks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperazine ring: This is achieved through the reaction of 2-methoxyphenylamine with ethylene dibromide under reflux conditions.

    Introduction of the fluorophenyl group: This step involves the reaction of the intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Coupling of the piperazine and fluorophenyl intermediates: The final step involves the coupling of the two intermediates using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester
  • 1-(4-fluorophenyl)-5-(2-methoxyphenyl)pyrazol-3-amine

Uniqueness

N’-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide stands out due to its dual functional groups, which allow it to interact with multiple molecular targets. This dual functionality enhances its pharmacological profile, making it a versatile compound for various therapeutic applications .

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O3/c1-29-19-5-3-2-4-18(19)26-14-12-25(13-15-26)11-10-23-20(27)21(28)24-17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFULMRZMWFGDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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